Product packaging for Acynonapyr(Cat. No.:CAS No. 1332838-17-1)

Acynonapyr

Cat. No.: B1384038
CAS No.: 1332838-17-1
M. Wt: 504.5 g/mol
InChI Key: GIDAJLLAARKRMS-DFNIBXOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acynonapyr ( 1332838-17-1) is a novel insecticide and acaricide discovered by Nippon Soda Co., Ltd. It features a unique azabicyclic ring and oxyamine structure, making it the first agricultural chemical classified as a calcium-activated potassium channel (KCa2) modulator (IRAC MoA Group 33) . This distinct mechanism of action underlies its high efficacy against economically significant spider mite species in the genera Tetranychus and Panonychus at all life stages, including eggs . Electrophysiological studies confirm that this compound potently and selectively inhibits potassium ion flow through Tetranychus urticae KCa2 (TurKCa2) channels, leading to neurological symptoms such as convulsions and impaired mobility, ultimately resulting in mite mortality . A key characteristic of this compound is its high selectivity; it shows minimal impact on beneficial insects and natural enemies, making it a valuable tool for Integrated Pest Management (IPM) programs . Its value for research is particularly high in the context of resistance management, as it remains effective against spider mite populations that have developed resistance to other classes of acaricides . Furthermore, it demonstrates a favorable safety profile, with low mammalian acute oral toxicity (>2000 mg/kg in rats) and low toxicity to birds, while showing little activity against mammalian calcium-activated potassium channels even at high concentrations . It is applied in agriculture on a variety of crops, including vegetables, tea, citrus, pome fruit, and ornamentals . For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26F6N2O3 B1384038 Acynonapyr CAS No. 1332838-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)pyridin-2-yl]oxy-9-azabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F6N2O3/c1-2-10-33-21-11-15(23(25,26)27)6-8-20(21)34-19-12-17-4-3-5-18(13-19)32(17)35-22-9-7-16(14-31-22)24(28,29)30/h6-9,11,14,17-19H,2-5,10,12-13H2,1H3/t17-,18+,19?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDAJLLAARKRMS-DFNIBXOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2CC3CCCC(C2)N3OC4=NC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2C[C@H]3CCC[C@@H](C2)N3OC4=NC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335186
Record name Acynonapyr
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332838-17-1
Record name Acynonapyr
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acynonapyr
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)-2- pyridyloxy]-9-azabicyclo[3.3.1]nonane
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Record name ACYNONAPYR
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Synthetic Methodologies and Chemical Transformations of Acynonapyr

Overview of Synthetic Strategies for the Azabicyclo[3.3.1]nonane Core

The synthesis of Acynonapyr is fundamentally reliant on the initial construction of its characteristic azabicyclo[3.3.1]nonane core. The primary and most effective strategy employed for creating this bridged bicyclic system is a variation of the Robinson-Schöpf reaction. chemicalbook.comresearchgate.net This reaction is a biomimetic process that efficiently assembles the bicyclic framework in a one-pot synthesis.

The reaction involves the condensation of three key components: glutaraldehyde, 3-oxopentanedioic acid (also known as acetonedicarboxylic acid), and a primary amine, typically benzylamine (B48309). nih.govchemicalbook.comgoogle.comorgsyn.org The benzylamine serves a dual purpose: it acts as the nitrogen source for the heterocyclic ring and as a protecting group for the amine, which is removed in a later synthetic step. This multicomponent reaction proceeds through a series of Mannich reactions and aldol (B89426) condensations to yield the foundational 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one structure. nih.govgoogle.com The robustness of this method provides a reliable route to the core structure necessary for the subsequent elaboration into this compound.

Detailed Synthetic Pathways to this compound

The principal synthetic route to this compound proceeds through the N-hydroxylation of an NH-free azabicycle intermediate. nih.govchemicalbook.com This multi-step pathway is a carefully orchestrated sequence of reactions designed to introduce the necessary functional groups and stereochemistry.

Synthesis via N-Hydroxylation of an NH-free Azabicycle

This pathway begins with the pre-formed azabicyclo[3.3.1]nonane core and systematically builds the final this compound molecule.

The initial step is the formation of the bicyclic ketone, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. nih.gov This is achieved through the previously mentioned Robinson-Schöpf type reaction, which is mechanistically a series of Mannich reactions. nih.gov Glutaraldehyde, 3-oxopentanedioic acid, and benzylamine are condensed under controlled conditions to form the bicyclic ketone. google.comorgsyn.org This ketone is the cornerstone intermediate upon which the rest of the synthesis is built.

Table 1: Bicyclic Ketone Formation

Reactants Product Reaction Type
Glutaraldehyde 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one Robinson-Schöpf / Mannich Reaction
3-Oxopentanedioic acid

With the bicyclic ketone in hand, the next critical transformation is the stereoselective reduction of the carbonyl group at the C-3 position. This reduction is specifically controlled to produce the 3-endo-ol isomer, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-endo-ol. nih.govchemicalbook.com This stereoselectivity is crucial for the final structure and activity of this compound. The reduction is typically carried out using a chemical reducing agent like sodium borohydride (B1222165) in a protic solvent such as methanol (B129727). google.comgoogle.com Alternative methods utilizing ruthenium complex catalysts have also been developed to achieve this endo-selective reduction. google.com

This phase of the synthesis involves two key steps. First, the newly formed 3-endo-ol undergoes O-arylation. The hydroxyl group is coupled with 4-fluoro-3-propoxybenzotrifluoride in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). nih.gov This reaction forms an ether linkage and yields 3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-benzyl-9-azabicyclo[3.3.1]nonane. nih.gov

Following arylation, the benzyl (B1604629) protecting group on the nitrogen atom is removed. This is accomplished through reductive debenzylation, a process typically involving catalytic hydrogenation. nih.gov The compound is treated with hydrogen gas in the presence of a palladium catalyst, such as 20% palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), in a solvent like ethanol (B145695). nih.gov This step yields the crucial NH-free azabicycle intermediate, (3-endo)-3-(2-propoxy-4-(trifluoromethyl)phenoxy)-9-azabicyclo[3.3.1]nonane, which is often prepared and stored as its hydrochloride salt for stability. nih.gov

Table 2: O-Arylation and Debenzylation

Starting Material Reagents Product
9-benzyl-9-azabicyclo[3.3.1]nonan-3-endo-ol 1. 4-fluoro-3-propoxybenzotrifluoride, NaH (3-endo)-3-(2-Propoxy-4-(trifluoromethyl)phenoxy)-9-azabicyclo[3.3.1]nonane

In the final stages of the synthesis, the secondary amine of the NH-free azabicycle is first reacted with acrylonitrile (B1666552) in a Michael addition reaction. nih.govchemicalbook.com This step introduces a cyanoethyl group onto the nitrogen atom, forming a cyanoethylamine derivative. nih.gov

The subsequent step is the oxidative conversion of the tertiary amine to a hydroxylamine (B1172632). The cyanoethylamine intermediate undergoes oxidation, which results in the formation of an N-oxide, followed by a Cope elimination to release propionitrile (B127096) and form the desired hydroxylamine, 3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-hydroxy-9-azabicyclo[3.3.1]nonane. nih.govchemicalbook.com Finally, this hydroxylamine is coupled with 2-chloro-5-(trifluoromethyl)pyridine (B1661970) in the presence of a base such as potassium tert-butoxide (t-BuOK) to afford this compound. nih.gov

Synthesis via Oxidation of an N-Pyridyl Azabicycle

An alternative synthetic route to this compound involves the direct oxidation of an N-pyridyl azabicycle intermediate. nih.gov This pathway begins with the NH-free azabicycle intermediate, which is reacted with a chloropyridine in the presence of a base to form the N-pyridyl azabicycle 10. nih.govchemicalbook.com Subsequent oxidation of this intermediate yields the final this compound product. nih.gov

The oxidation step is typically achieved using an oxidizing agent such as meta-Chloroperoxybenzoic acid (m-CPBA). nih.govchemicalbook.com In a representative procedure, the N-pyridyl azabicycle 10 is dissolved in a solvent like dichloromethane (B109758) (CH₂Cl₂) and treated with m-CPBA at room temperature. nih.govchemicalbook.com The reaction mixture is stirred overnight to ensure complete conversion. chemicalbook.com Following the reaction, a standard workup procedure is employed, involving washing the organic phase with aqueous solutions of sodium thiosulfate (B1220275) (Na₂S₂O₄) and sodium bicarbonate (NaHCO₃) to neutralize excess oxidant and acidic byproducts. nih.govchemicalbook.com The final product is then purified using silica (B1680970) gel chromatography to yield this compound. nih.gov This specific oxidation method has been reported to provide a yield of 37%. nih.govchemicalbook.com

Table 1: Summary of Synthesis via Oxidation

Step Reactants Reagents/Conditions Product Reported Yield
1 NH-free azabicycle HCl salt, 2-chloro-5-(trifluoromethyl)pyridine K₂CO₃, CH₃CN, reflux N-pyridyl azabicycle (10) 13%

Functional Group Transformations and Derivatization

The synthesis of this compound is fundamentally a series of strategic functional group transformations designed to build its complex architecture. nih.gov The process begins with the construction of the azabicyclo[3.3.1]nonane core via a Mannich reaction, followed by a stereoselective ketone reduction to give a 3-endo-ol. nih.govchemicalbook.com

Key transformations include:

O-Arylation: The hydroxyl group of the azabicycle is coupled with a fluorobenzene (B45895) derivative to introduce the 2-propoxy-4-(trifluoromethyl)phenoxy moiety. nih.govchemicalbook.com

Debenzylation: A benzyl protecting group on the nitrogen atom is removed, often via catalytic hydrogenation using a palladium catalyst like Pd(OH)₂/C, to yield the NH-free azabicycle. nih.gov

Cyanoethylation: The secondary amine is reacted with acrylonitrile to form a cyanoethylamine derivative. nih.govnih.gov This step serves to introduce a group that facilitates the subsequent formation of the hydroxylamine.

Oxidation and Elimination: The cyanoethylamine derivative is oxidized, leading to the formation of a hydroxylamine intermediate. nih.govnih.gov

N-O Coupling: The final key transformation is the coupling of the hydroxylamine with 2-chloro-5-(trifluoromethyl)pyridine in the presence of a base such as potassium tert-butoxide (t-BuOK) to form the N-pyridyloxy bond, completing the synthesis of this compound. nih.gov

These transformations highlight the precise manipulation of functional groups required to achieve the target molecule. nih.gov While derivatization of the final this compound molecule is not extensively detailed, the synthetic pathway itself showcases a variety of reactions that could be adapted to produce analogues for structure-activity relationship studies. nih.govresearchgate.net

Advanced Synthetic Techniques and Optimization

The development of this compound has been supported by advanced synthetic techniques aimed at optimizing the reaction pathways and strategically incorporating features to enhance efficacy.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency of key steps in the this compound synthesis. A prominent example is the debenzylation of the N-benzyl azabicycle intermediate to yield the NH-free azabicycle. nih.gov This transformation is efficiently carried out using catalytic hydrogenation. nih.gov The process involves stirring the N-benzyl intermediate in a solvent such as ethanol under a hydrogen atmosphere in the presence of a palladium catalyst, specifically 20% palladium hydroxide on carbon (Pd(OH)₂/C). nih.gov This heterogeneous catalytic method allows for the clean removal of the benzyl protecting group, which is a critical step in preparing the core structure for subsequent functionalization. nih.gov

Strategic Incorporation of Fluorine in Acaricide Synthesis

The structure of this compound features two trifluoromethyl (CF₃) groups, a testament to the strategic importance of fluorine in modern agrochemical design. nih.govresearchgate.net The incorporation of fluorine into bioactive molecules can dramatically alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to the target site. chimia.chchimia.chccspublishing.org.cn These modifications often lead to enhanced biological potency and improved pharmacokinetic profiles. chimia.chresearchgate.net

In the development of this compound, the lead compound, 4-[4-(trifluoromethyl)phenoxy]-1-[5-(trifluoromethyl)-2-pyridyl]piperidine, already contained these fluorine moieties, which were retained and found to be crucial for the high acaricidal activity of the final product. nih.govresearchgate.net The strong electron-withdrawing nature of the trifluoromethyl groups can influence the electronic properties of the aromatic rings and contribute to stronger binding interactions with the target protein, a calcium-activated potassium channel. nih.govchimia.ch The increased metabolic stability conferred by the robust C-F bonds can also contribute to the long-term residual efficacy of the acaricide. chimia.chccspublishing.org.cn

Analytical Methodologies for Structural Elucidation and Purity Assessment

The confirmation of this compound's complex structure and the assessment of its purity rely on modern analytical techniques, with NMR spectroscopy being a primary tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds like this compound. jchps.comslideshare.net It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. semanticscholar.org

The ¹H-NMR spectrum of this compound has been recorded and provides key structural confirmation. nih.gov In deuterated chloroform (B151607) (CDCl₃) at 25°C, the spectrum displays a complex pattern of signals corresponding to the various protons in the molecule. nih.gov

Furthermore, variable-temperature ¹H-NMR studies in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) have revealed important dynamic features of the this compound structure. nih.gov At room temperature, the compound exists as a mixture of two conformers in an approximate 4:1 ratio. nih.gov This phenomenon is attributed to a slow equilibrium between axial and equatorial orientations of the N-oxy moiety at the 9-position of the azabicycle. nih.gov This is evidenced by the presence of two distinct multiplet signals for the 3-exo-proton at δ 4.93 and 4.66 ppm. nih.gov Upon heating to 150°C, these signals coalesce into a single broad signal, which then reappears in the original pattern upon cooling, confirming the presence of a conformational equilibrium. nih.gov

Table 2: Selected ¹H-NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity / Coupling Number of Protons Assignment / Notes
1.05–1.10 q-like 3H Protons of the propoxy group
3.96–4.00 m 2H Protons of the propoxy group
4.64–4.68 / 4.91–4.95 m / m 1H total 3-exo-proton, two signals due to conformers at 25°C
6.93 d, J=12 Hz 1H Aromatic proton
7.85–7.89 m 1H Aromatic proton
8.49 s 1H Aromatic proton

Data recorded in CDCl₃ at 25°C on a 500 MHz spectrometer. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the precise mass determination of molecules, which allows for the elucidation of elemental compositions and the structural confirmation of compounds like this compound. nih.govrsc.org In the context of pesticide analysis, LC-HRMS can monitor a vast number of compounds simultaneously and can help differentiate between compounds with similar masses, thereby reducing the risk of false positives. nih.govnih.gov

For this compound, HRMS would be employed to:

Confirm Molecular Formula: By measuring the exact mass of the molecular ion, HRMS can verify the elemental composition of C₂₄H₂₆F₆N₂O₃.

Identify Fragment Ions: Tandem mass spectrometry (MS/MS) experiments within an HRMS instrument generate characteristic fragmentation patterns. rsc.org The precise masses of these fragments provide detailed structural information, confirming the connectivity of the azabicycle core, the phenoxy ring, and the pyridyloxy moiety. While specific fragmentation data for this compound is not detailed in the provided search results, analysis of its structure suggests potential cleavage points that would yield specific, high-resolution fragment ions.

Table 2: Theoretical HRMS Data and Expected Fragment Classes for this compound

Analysis Type Expected Information Relevance to this compound
Full Scan HRMS Precise mass of the protonated molecule [M+H]⁺ Confirms the elemental formula (C₂₄H₂₆F₆N₂O₃).

| Tandem MS (MS/MS) | Precise masses of characteristic fragment ions | Provides structural confirmation by identifying fragments corresponding to the pyridyloxy group, the phenoxy group, and the azabicycle core. |

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. tianjindaxuexuebao.com For pharmaceutical and agrochemical compounds, HPLC methods are rigorously validated to ensure their suitability for determining chemical purity. A validated HPLC method provides assurance of its accuracy, precision, specificity, and robustness. tianjindaxuexuebao.com

A typical HPLC method for the purity validation of this compound would involve:

Method Development: Selection of an appropriate stationary phase (e.g., a C18 reversed-phase column), mobile phase (commonly a mixture of acetonitrile (B52724) and water or methanol and water), detector wavelength (UV detection is common for aromatic compounds), and flow rate. tianjindaxuexuebao.comnih.gov

Method Validation: The developed method would be validated according to established guidelines to assess parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.govjournalbji.com

Table 3: Typical Parameters for HPLC Purity Validation of an Agrochemical Compound

Parameter Description Typical Conditions for a Compound like this compound
Column Stationary phase used for separation. Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm). tianjindaxuexuebao.com
Mobile Phase Solvent system used to elute the compound. Gradient or isocratic elution with Acetonitrile and Water. nih.gov
Flow Rate The speed at which the mobile phase passes through the column. 0.8 - 1.5 mL/min. tianjindaxuexuebao.comnih.gov
Detection Method used to visualize the compound after separation. UV detector set at a specific wavelength (e.g., 260 nm). nih.gov
Injection Volume The amount of sample introduced into the system. 10 - 20 µL.

| Run Time | The duration of a single chromatographic analysis. | 10 - 30 minutes. tianjindaxuexuebao.com |

Molecular Mode of Action and Target Site Elucidation of Acynonapyr

Classification within the Insecticide Resistance Action Committee (IRAC) Group 33

The Insecticide Resistance Action Committee (IRAC) classifies insecticides and acaricides based on their mode of action to provide a framework for sustainable resistance management. irac-online.orgarizona.edu Acynonapyr is the first agricultural chemical to be classified under IRAC Group 33 , which is defined as "Calcium-activated potassium channel (KCa2) modulators." researchgate.netnih.gov This classification highlights its novel mechanism, which is distinct from all other existing groups of acaricides. nih.gov The unique mode of action makes this compound a valuable tool in rotational spray programs designed to mitigate the development of resistance in mite populations. irac-online.orgnih.gov

Primary Molecular Targets in Mites

Scientific investigation has identified the primary molecular target of this compound, leading to its distinct toxicological effects on spider mites.

The primary mode of action of this compound is the modulation of small-conductance calcium-activated potassium channels, specifically the KCa2 subtype. researchgate.netnih.gov These channels are critical components of the nervous system, translating intracellular calcium signals into changes in the cell membrane's electrical potential. nih.gov this compound functions by inhibiting the flow of potassium ions through these channels in spider mites. researchgate.netnih.gov This blockade disrupts the normal function of nerve cells, leading to the characteristic symptoms of poisoning. nih.gov

The specific interaction between this compound and mite KCa2 channels has been characterized using electrophysiological techniques. Whole-cell patch-clamp recordings were performed on human embryonic kidney (HEK293) cells engineered to express the KCa2 channel from the two-spotted spider mite, Tetranychus urticae (TurKCa2). nih.gov

These experiments demonstrated that this compound is a potent inhibitor of the TurKCa2 channel current. nih.gov Its blocking action was shown to be concentration-dependent, with a pEC50 value of 6.78 ± 0.21, which corresponds to a half-maximal effective concentration (EC50) of 165 nM. nih.gov

Further studies highlighted the unique pharmacological properties of the mite's KCa2 channel. The well-known KCa2 channel blocker, apamin, exhibited only weak inhibitory effects on the TurKCa2 channel. nih.gov Similarly, the potent mammalian KCa2 channel activator, NS309, failed to activate the TurKCa2 channel, indicating significant differences between mite and mammalian channels. nih.gov This selective activity contributes to this compound's targeted efficacy. nih.gov

Table 1: Electrophysiological Response of Tetranychus urticae KCa2 (TurKCa2) Channels to Different Modulators

CompoundConcentrationType of ModulatorObserved Effect on TurKCa2 Current
This compound 300 nMInhibitorMarked Inhibition
Apamin 1 µMBlockerWeak Inhibition
NS309 10 µMActivatorNo Activation

Calcium-activated potassium channels (KCa2) play a fundamental role in regulating neuronal excitability. By allowing potassium ions to exit the cell in response to elevated intracellular calcium, these channels cause the cell membrane to hyperpolarize or repolarize, which helps to terminate periods of intense firing and stabilize the neuron's resting potential.

The inhibition of TurKCa2 channels by this compound disrupts this crucial regulatory mechanism. nih.gov By preventing potassium efflux, the compound leads to a state of uncontrolled nerve cell excitation. nih.gov This hyperexcitability manifests as the distinct neurological symptoms observed in treated mites, which include rapid convulsions and impaired mobility, ultimately leading to mortality. researchgate.netnih.gov The strong correlation between this compound's inhibitory activity on TurKCa2 channels and its acaricidal efficacy confirms that these channels are the primary physiological target and are essential for normal neuromuscular function in mites. nih.gov

Ionotropic glutamate (B1630785) receptors (iGluRs) are ligand-gated ion channels that mediate the majority of excitatory neurotransmission in the central nervous system. nih.govmdpi.com While some general chemical databases have mentioned that this compound may act on inhibitory glutamate receptors, detailed electrophysiological studies and the official IRAC classification have definitively identified its novel mode of action as the modulation of KCa2 channels. nih.govherts.ac.uk The primary research literature focused on elucidating this compound's mechanism does not provide evidence for a significant interaction with iGluRs. researchgate.netnih.gov The toxicological symptoms observed are fully consistent with the blockade of KCa2 channels rather than an interaction with glutamatergic systems.

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in nerve cells. nih.govmdpi.com They are the primary target site for several major classes of insecticides, including pyrethroids (IRAC Group 3A) and sodium channel blocker insecticides like indoxacarb (B177179) (IRAC Group 22A). ufl.edunih.gov These insecticides act by modifying the gating of the channels or by blocking the channel pore, which disrupts nerve function and leads to paralysis and death. nih.govnih.gov

The mode of action of this compound is fundamentally different. As established by extensive research and its classification in IRAC Group 33, this compound's target site is the calcium-activated potassium (KCa2) channel. researchgate.netnih.gov There is no scientific evidence to suggest that this compound interacts with or modulates voltage-gated sodium channels. Its unique mechanism provides an alternative for pest management when resistance to sodium channel-targeting insecticides has developed. nih.gov

Modulation of Calcium-Activated Potassium (KCa2) Channels

Downstream Physiological Disruptions Leading to Acaricidal Effects

The primary mode of action of this compound, the blockage of calcium-activated potassium (KCa2) channels, initiates a cascade of physiological disruptions within the spider mite's nervous system, leading to its potent acaricidal effects. By inhibiting the flow of potassium ions, this compound induces a state of abnormal and uncontrolled nerve cell excitation. nih.gov This hyperexcitability manifests as distinct and rapidly appearing neurological symptoms in affected mites. nih.gov

Spider mites exposed to this compound quickly display signs of distress, which include convulsions, uncontrolled muscle contractions, and severely impaired mobility. nih.govresearchgate.net These symptoms are a direct consequence of the disruption of normal nerve impulse transmission. The inability to regulate potassium flow prevents the nerve cells from repolarizing correctly after firing, leading to a state of constant excitation that the mite cannot control. This ultimately results in paralysis and cessation of all vital functions, leading to mortality. nih.govresearchgate.net

The acaricidal efficacy of this compound has been shown to directly correlate with its inhibitory activity on the KCa2 channels, confirming that this is the primary toxicological target. nih.gov The compound is effective against all life stages of spider mites, with particularly high efficacy observed from the larval to adult stages. nih.govnih.gov Research has demonstrated that this compound is highly selective for spider mites of the Tetranychus and Panonychus genera. researchgate.netnih.gov

Interactive Table: Physiological Effects of this compound on Tetranychus urticae (Two-spotted spider mite)

Observed Effect Physiological Disruption Description of Symptom Ultimate Outcome
Neurotoxicity Abnormal excitation of nerve cells due to K+ ion flow inhibition. nih.govMites exhibit excitatory symptoms such as uncontrolled movements and tremors. nih.govParalysis
Convulsions Uncontrolled firing of motor neurons. nih.govVisible, involuntary muscle spasms and contractions throughout the body. nih.govCessation of movement
Impaired Mobility Loss of coordinated neuromuscular function. researchgate.netInability to walk, feed, or perform normal life activities. nih.govInability to feed or escape
Mortality System-wide failure of neurological and physiological functions. nih.govCessation of all vital signs. nih.govDeath

Investigational Studies on Repellent and Antifeedant Properties

The primary and well-documented mode of action for this compound is its lethal effect on spider mites through neurotoxicity. nih.govnih.gov The compound is designed to cause rapid mortality following contact or ingestion.

Current scientific literature focuses extensively on the acaricidal properties of this compound resulting from the blockage of KCa2 channels. nih.govresearchgate.netnih.gov Detailed investigational studies specifically designed to evaluate potential repellent (deterring mites from approaching a treated area) or antifeedant (discouraging feeding upon contact) properties are not widely reported. The efficacy of this compound is attributed to its ability to kill mites rather than to deter them through behavioral modification. Therefore, its pest control function is achieved through direct toxicological impact, leading to the physiological disruptions detailed in the preceding section.

Efficacy and Bioactivity Studies of Acynonapyr Against Target Arthropods

Spectrum of Acaricidal Activity Against Spider Mite Genera (Tetranychus, Panonychus)

Acynonapyr exhibits high activity against spider mite species within the genera Tetranychus and Panonychus nih.govresearchgate.net. These mites are significant pests that cause substantial damage to a wide range of crops, including fruits, vegetables, and teas nih.gov. Research indicates that this compound is highly effective against these mites .

Efficacy Across Mite Life Stages (Eggs, Larvae, Adults)

This compound demonstrates good efficacy across all life stages of spider mites, including eggs, larvae, and adults nih.govgoogleapis.com. Studies have shown effectiveness with LC₅₀ values ranging from 0.35 to 27.20 ppm for these different life stages . This broad-spectrum activity across developmental stages is a key characteristic for effective mite control.

Mite Life StageLC₅₀ Range (ppm)
Eggs0.35–27.20
Larvae0.35–27.20
Adults0.35–27.20

Note: Data compiled from search result .

Performance Against Acaricide-Resistant Mite Populations

A significant challenge in mite control is the rapid development of resistance to existing acaricides nih.gov. This compound offers a promising alternative due to its novel mode of action, which is distinct from traditional acaricides . It has shown efficacy against spider mite populations, including those that have developed resistance to conventional treatments . However, recent studies on Tetranychus urticae populations collected from strawberry farms between 2021 and 2024 indicated a progressive decline in the efficacy of this compound over time in some field populations, suggesting the potential for reduced susceptibility dbpia.co.kr. The determination of resistance levels is considered necessary to assess the current status of resistance development in T. urticae populations dbpia.co.kr.

Efficacy in Controlled Environment and Field Conditions

Field efficacy tests have demonstrated that this compound provides significant control over spider mite populations in real-world agricultural settings . Its application has resulted in lower pest populations compared to untreated control groups .

Application in Horticultural and Agricultural Systems (e.g., Vegetables, Fruits, Tea)

This compound is utilized for foliar applications in various horticultural and agricultural systems . These include crops such as fruits, vegetables, and tea plants nih.govsmolecule.com. Field trials conducted on almond orchards, for instance, showed significant reductions in spider mite populations, with over 90% efficacy reported after two applications . The compound is formulated as emulsifiable concentrates (EC) and suspension concentrates (SC) for these applications .

Selectivity Profile Against Sucking Insects (e.g., Aphids, Whiteflies, Psyllids)

While primarily an acaricide targeting mites, some information suggests a degree of selectivity. This compound is considered a selective insecticide with particular efficacy against sucking insects such as aphids, whiteflies, and psyllids smolecule.com. However, another source focusing on afidopyropen (B605212) (a different insecticide) mentions its effectiveness against these pests and its relative non-toxicity to natural enemies nih.gov. Research indicates that this compound at 10 μM had a limited effect on the activity of human calcium-activated potassium channels, suggesting a degree of selectivity towards mite channels nih.gov. One source also notes that this compound may have some repellent and antifeedant properties, potentially deterring insects from feeding on treated plants smolecule.com.

Resistance Mechanisms and Management Strategies for Acynonapyr

Biochemical and Molecular Mechanisms of Resistance to Acynonapyr

Resistance to acaricides can broadly be categorized into target-site resistance and metabolic resistance. Both mechanisms can reduce the sensitivity of pests to the active compound.

Target-Site Resistance

Target-site resistance involves alterations in the protein that the acaricide binds to, reducing the binding affinity or effectiveness of the compound. This compound is known to modulate calcium-activated potassium channels (KCa2), particularly the TurKCa2 channel in Tetranychus urticae, which is crucial for neuromuscular function irac-online.org. It is also reported to target inhibitory glutamate (B1630785) receptors (IGluRs) smolecule.com. While some sources mention disruption of sodium channels by this compound in insect nerve cells, its primary target in mites appears to be KCa2 channels smolecule.com.

Resistance at the target site could theoretically involve mutations in the genes encoding these channels or receptors. Such mutations could alter the structure of the binding site, thereby reducing this compound's ability to interact effectively and disrupt normal physiological processes. Studies on other acaricide classes, such as diamides targeting Ryanodine Receptors (RyR) or pyrethroids targeting voltage-gated sodium channels, have demonstrated that specific point mutations in the target protein can lead to significant levels of resistance by perturbing binding affinity researchgate.netresearchgate.netnih.gov. While the principle of target-site modification applies, specific research detailing mutations in KCa2 or IGluR genes conferring resistance specifically to this compound was not available in the provided search results.

Metabolic Resistance Mechanisms

Metabolic resistance occurs when pests develop an increased ability to detoxify or break down the acaricide before it reaches the target site or can exert its full effect. This is often mediated by the enhanced activity or overexpression of specific enzyme families, including cytochrome P450 monooxygenases (P450s), carboxylesterases (CarEs), and glutathione (B108866) S-transferases (GSTs) mdpi.comnih.govfrontiersin.org. These enzymes can metabolize the acaricide into less toxic or inactive compounds, reducing the effective dose within the pest's body.

Enhanced activity of these detoxifying enzymes is a common mechanism of insecticide and acaricide resistance across various pest species mdpi.comfrontiersin.org. Studies on other compounds have shown that overexpression of specific P450 genes, such as CYP6CM1 in Bemisia tabaci, can confer resistance to multiple insecticide classes through broad-spectrum catalytic efficiency nih.gov. Metabolic resistance mechanisms are not linked to a single site of action and can potentially confer cross-resistance to compounds from different MoA groups irac-online.orgjcpa.or.jpirac-online.orgirac-online.org. While the general principles of metabolic resistance are well-established, specific research quantifying enhanced detoxifying enzyme activity levels directly linked to this compound resistance in mite populations was not detailed in the provided information.

Cross-Resistance Potential Studies

Understanding the potential for cross-resistance is crucial for designing effective resistance management strategies. Cross-resistance occurs when a pest population that has developed resistance to one pesticide is also resistant to other pesticides, often those with a similar mode of action or those metabolized by the same detoxification enzymes.

Evaluation Against Populations Resistant to Other Acaricide Classes

Studies evaluating the cross-resistance potential of this compound involve testing its efficacy against pest populations already known to be resistant to other classes of acaricides. Given this compound's unique mode of action as a KCa2 modulator, distinct from many established acaricide classes, it is suggested that its mechanism avoids existing resistance mechanisms associated with mitochondrial disruptors (e.g., cyflumetofen) or GABA agonists (e.g., abamectin) . This implies a potentially low risk of cross-resistance with acaricides targeting these specific sites.

Research methodologies for evaluating cross-resistance potential include conducting bioassays to compare the susceptibility of resistant and susceptible pest strains to this compound . If a population resistant to another acaricide class shows reduced susceptibility to this compound, it suggests the presence of cross-resistance, potentially due to a shared resistance mechanism like enhanced metabolic detoxification.

Genetic Analysis of Resistance Inheritance and Allele Frequencies

Genetic analysis provides insights into the inheritance patterns of resistance and the frequency of resistance-associated alleles within a population. Resistance can be inherited as a dominant, recessive, or co-dominant trait, and its complexity (e.g., monogenic or polygenic) influences how quickly resistance is likely to develop and spread. Population genetics principles, such as changes in allele frequencies due to selection pressure, are fundamental to understanding the evolution of resistance nih.govk-state.edutexasgateway.org.

Analyzing the genetic basis of this compound resistance would involve identifying the genes and specific mutations responsible for resistance phenotypes, whether they are target-site modifications or genes encoding detoxification enzymes. Tracking the frequency of these resistance alleles in pest populations over time and in response to selection pressure from this compound application can help predict the rate of resistance evolution and inform management strategies nih.govtexasgateway.org. While the importance of genetic analysis in understanding resistance is highlighted in the search results, specific data on the inheritance of this compound resistance or the frequency of associated alleles was not provided.

Strategies for Resistance Management in Agricultural Systems

Effective resistance management is essential to preserve the utility of this compound and other acaricides. Strategies aim to minimize the selection pressure for resistance and delay its onset or mitigate its impact. Key strategies recommended for managing resistance in agricultural systems include:

Rotation and Alternation of Acaricides: Rotating or alternating the use of this compound with acaricides from different IRAC (Insecticide Resistance Action Committee) Mode of Action groups is a cornerstone of resistance management irac-online.orgirac-online.orgirac-online.orgchem.garden. This prevents continuous selection pressure on a single resistance mechanism. This compound is classified under IRAC Group 33: Calcium-activated potassium channel (KCa2) modulators irac-online.org. Therefore, rotating it with acaricides from other MoA groups with different target sites is recommended.

Integrated Pest Management (IPM): Incorporating this compound into a broader IPM program that includes non-chemical control methods is crucial irac-online.orgchem.gardenfao.org. IPM strategies can involve monitoring pest populations, using economic thresholds to guide treatment decisions, implementing cultural practices (e.g., crop rotation, sanitation), and conserving or introducing biological control agents irac-online.orgchem.garden. Reducing reliance solely on chemical control slows the development of resistance.

Following Label Recommendations: Adhering strictly to label instructions regarding application rates, timings, and the number of applications per season is vital. Using suboptimal rates can select for less susceptible individuals, while excessive applications increase selection pressure chem.garden.

Monitoring for Resistance: Regularly monitoring pest populations for signs of reduced susceptibility to this compound can provide early warning of resistance development, allowing for timely adjustments to management strategies.

These strategies, when implemented proactively and in combination, can significantly extend the useful life of this compound as a tool for mite control.

Rotational Application with Different Mode of Action Groups

Rotating the use of acaricides with different modes of action (MoA) is a fundamental strategy to mitigate the development of resistance. phytiamaroc.comnih.govirac-online.orgirac-online.org This approach minimizes the selection pressure on pest populations from any single mode of action. phytiamaroc.comirac-online.orgcroplife.co.za this compound, being the first and currently only member of IRAC Group 33, offers a distinct MoA that disrupts neurotransmission by acting on inhibitory glutamate receptors and modulating calcium-activated potassium channels. herts.ac.ukregulations.gov Alternating this compound with acaricides from other IRAC groups that have different target sites reduces the likelihood of resistant individuals dominating the population. phytiamaroc.comirac-online.org Applications should ideally be arranged in MoA spray windows or blocks defined by crop stage and pest biology, ensuring that successive pest generations are not treated with compounds from the same MoA group. phytiamaroc.comirac-online.orgirac-online.org

Integration into Pest Management (IPM) Programs

Integrating this compound into Integrated Pest Management (IPM) programs is considered a highly beneficial development for managing resistance, especially among mite species. regulations.gov IPM is a sustainable approach that employs multiple strategies to minimize pesticide use while maximizing effectiveness. chem.garden Key components of an IPM program that can incorporate this compound include:

Monitoring: Regular inspection of crops to detect pest infestations early. chem.garden

Economic Thresholds: Determining pest population levels that warrant intervention based on potential economic damage. chem.garden

Cultural Practices: Implementing practices such as crop rotation, sanitation, and using resistant crop varieties to reduce pest pressure. chem.garden

Biological Control: Utilizing natural enemies of target pests. chem.garden

Chemical Control: Using this compound as part of a broader strategy, potentially as a preventative measure or when economic thresholds are reached, and rotating it with other control methods. chem.garden

This compound's relatively target-specific activity, primarily against tetranychid mites with minimal toxicity to several beneficial arthropod species, makes it a desirable tool for IPM programs. regulations.gov

Methodologies for Resistance Monitoring and Characterization

Monitoring for resistance and characterizing resistance mechanisms are essential for the effective long-term use of this compound. biorxiv.org

Laboratory Selection and Bioassays for Resistance Development

Laboratory selection studies and bioassays are standard methods for assessing the development and level of resistance in pest populations. nih.govresearchgate.netgatesopenresearch.orgnih.gov Bioassays, such as topical application or tarsal contact assays, expose pest populations to varying concentrations of an acaricide to determine mortality rates and establish dose-response curves. gatesopenresearch.orgnih.gov Repeated exposure of a pest population to this compound under laboratory conditions can simulate field selection pressure and facilitate the development of resistant strains. nih.gov Comparing the responses of selected populations to susceptible baseline populations allows for the calculation of resistance ratios, indicating the magnitude of resistance. google.com Data from such bioassays can provide crucial information on the efficacy of this compound against different pest populations and inform resistance management decisions. researchgate.net

Molecular Approaches for Identifying Resistance Mutations (e.g., Gene Sequencing, CRISPR-Cas9 Mutagenesis)

Molecular techniques are vital for understanding the genetic basis of resistance to this compound. Gene sequencing can be used to identify mutations in target genes, such as those encoding calcium-activated potassium channels, that may confer resistance. nih.govnus.edu.sgkspsjournal.or.kr Comparing gene sequences from susceptible and resistant individuals can pinpoint specific nucleotide changes associated with reduced acaricide sensitivity. kspsjournal.or.kr Techniques like CRISPR-Cas9 mutagenesis can be employed to functionally validate the role of identified mutations by introducing them into susceptible pest strains and assessing their impact on susceptibility to this compound. nih.govresearchgate.netjustia.com These molecular approaches provide insights into target-site resistance mechanisms.

Receptor-Binding Assays and Molecular Docking Simulations

Receptor-binding assays can help characterize the interaction between this compound and its target site, the calcium-activated potassium channel. nih.govnus.edu.sg These assays can determine if resistance is associated with altered binding affinity of this compound to the receptor in resistant populations. nih.gov Molecular docking simulations can complement experimental binding studies by providing theoretical models of how this compound interacts with the target receptor at an atomic level. nih.govsemanticscholar.orgjst.go.jpnih.gov These simulations can help visualize potential binding site modifications resulting from resistance mutations and predict their impact on acaricide binding and efficacy. nih.gov

Metabolism and Biotransformation Pathways of Acynonapyr

Metabolic Fate in Model Organisms (e.g., Rats, Goats)

Animal metabolism studies in both rats and goats indicate that the metabolic fate of acynonapyr is well-characterized. regulations.gov These studies are fundamental to understanding how the compound is handled biologically.

Studies in rats using this compound labeled at different positions (3 and 300 mg/kg body weight) demonstrate that the compound is rapidly absorbed and subsequently excreted. regulations.gov The primary route of elimination is influenced by both the dose and the location of the radiolabel. At a low dose with the pyridine (B92270) label, the majority of the administered radioactivity was eliminated in the urine, accounting for 52–64% of the dose. regulations.gov Conversely, at the low dose with phenyl and azabicyclo labeling, excretion was predominantly fecal, ranging from 81–83%. regulations.gov At the higher dose, fecal excretion was the primary route across all labeling positions, accounting for 75–97% of the dose. regulations.gov Differences in absorption, as determined by biliary excretion, were observed between the pyridine and phenyl labels. regulations.gov

In lactating goats, tissue distribution analysis revealed very low concentrations of total radioactive residue (TRR) in muscle and fat samples, with the exception of azabicyclo perirenal fat. regulations.gov Metabolite AY was detected in the liver, kidney, and flank muscle, while AY-Glu was found in the kidney. regulations.gov TRR levels in milk were generally low, with tentative identification of AP, AP-8, and AY as metabolites. regulations.gov

The initial and primary biotransformation pathway of this compound involves the cleavage of the molecule. regulations.govwikipedia.org

A central metabolic reaction is the cleavage of the trifluoromethyl phenol (B47542) azabicyclic moiety of this compound. regulations.gov This cleavage is hypothesized to generate AP-type metabolites, which exhibit strong association with natural products, and AY-type metabolites, observed in pyridine samples. regulations.gov Essentially, the this compound molecule is broken down into two main fragments: AY, containing the pyridine ring, and AP, containing the phenyl and azabicyclic rings. wikipedia.org

AP is a key metabolite formed following the cleavage of the parent compound. regulations.govwikipedia.org Further metabolic processing of AP includes hydroxylation, which leads to the formation of metabolite AP-8. regulations.gov AP is also subject to further metabolism through the cleavage of its propane (B168953) or ether group, followed by hydroxylation, resulting in the production of metabolite AP-4. regulations.gov

AY, the fragment containing the pyridine moiety, is another principal metabolite derived from this compound cleavage. regulations.govwikipedia.org AY undergoes further biotransformation primarily through conjugation with glucuronic acid, yielding the metabolite AY-Glu. regulations.govwikipedia.org Both AP and AY have been identified in metabolism studies conducted in both goats and rats. regulations.gov

Following the initial cleavage of this compound, the resulting metabolites, such as AP and AY, undergo further metabolic transformations, including Phase I and Phase II reactions. Hydroxylation, a common Phase I reaction often mediated by cytochrome P450 enzymes, is involved in the further metabolism of AP, leading to the formation of AP-8 and AP-4. regulations.govionsource.com These reactions introduce hydroxyl groups, increasing the polarity of the metabolites. ionsource.com

Phase II metabolism primarily involves conjugation reactions, where metabolites are coupled with endogenous hydrophilic molecules to enhance their water solubility and facilitate excretion. ionsource.comdrughunter.com Glucuronide conjugation is a significant Phase II pathway for both AP-type and AY-type metabolites. regulations.govwikipedia.org Specifically, AP-4 is conjugated with glucuronic acid to form AP-4-Glu. regulations.gov Similarly, AY is metabolized to AY-Glu through glucuronide conjugation. regulations.govwikipedia.org Glucuronidation, largely catalyzed by UDP-glucuronosyltransferases (UGTs), is a crucial step in the elimination of these metabolites. ionsource.comdrughunter.comhyphadiscovery.com The metabolic pathways observed in rats and goats exhibit similarities, with the presence of AP and AY in both species. regulations.gov

Here is a summary of the key metabolic transformations and resulting metabolites:

TransformationMetabolites FormedInvolved Metabolites
Cleavage of trifluoromethyl phenol azabicyclic moietyAP, AYThis compound
Hydroxylation of APAP-8AP
Cleavage of propane or ether group of AP + HydroxylationAP-4AP
Glucuronide conjugation of AYAY-GluAY
Glucuronide conjugation of AP-4AP-4-GluAP-4

This compound is a novel acaricide characterized by its unique N-pyridyloxy azabicycle core structure. It demonstrates high efficacy against spider mite species within the Tetranychus and Panonychus genera, affecting all life stages nih.govnih.gov. Understanding its metabolism and biotransformation pathways is crucial for assessing its environmental fate and behavior, as well as its activity across different organisms.

The metabolism of this compound involves the breakdown of the parent compound into several metabolites through various enzymatic processes. This biotransformation is understood in both plants and animals regulations.gov. The primary pathway involves the cleavage of the trifluoromethyl phenol azabicyclic moiety regulations.gov. This cleavage is thought to generate AP-type metabolites, which may then become associated with natural products, and AY-type metabolites regulations.gov. Further metabolism of AP can occur through hydroxylation, leading to metabolites like AP-8, or by cleavage of the propane group regulations.gov. AY can be further metabolized through glucuronide conjugation, resulting in metabolites such as AY-Glu regulations.gov.

Several metabolites have been identified and evaluated, including AY, AY-5, AY-1-Glc, AP, AP-2, and AH regulations.gov. AH has been identified as a hydrolysis product under extreme pH conditions (pH 4) regulations.gov. The this compound molecule is effectively cleaved into two main components: AY, containing the pyridine ring, and AP, containing the phenyl and aza rings regulations.gov. Subsequent metabolism in organisms like the rat involves eventual glucuronidation regulations.gov.

Comparative Metabolism Across Different Species

The metabolism of this compound has been studied in both plants and animals, and the pathways are considered well-understood regulations.gov. In animal metabolism studies, such as those conducted in rats and goats, metabolites AP and AY have been observed regulations.gov. The primary biotransformation pathway involving the cleavage of the trifluoromethyl phenol azabicyclic moiety is consistent across these species regulations.gov. This cleavage leads to the formation of AP-type and AY-type metabolites regulations.gov. Further metabolism of AP via hydroxylation to AP-8 has also been noted in goat metabolism studies regulations.gov.

Differences in metabolism and excretion quantities and timing have been observed between different pest species, such as the sucking pest Myzus persicae and the chewing pest Spodoptera littoralis, when exposed to test compounds with agrochemical-like structural motifs researchgate.net. This highlights the complex interplay between the feeding biology of insects and the absorption, metabolism, and excretion (AME) of compounds, leading to species-specific AME profiles researchgate.net. While this specific study did not focus on this compound, it illustrates the potential for variations in metabolic fate across different insect species based on their physiological and behavioral differences.

Metabolic Pathways in Plants

In plants, the metabolism of this compound leads to the formation of several identified metabolites. These include AP, AP-2, AY, and AY-1-Glc, which have been identified in primary crop metabolism studies regulations.gov. Additionally, metabolite AY-3 has also been noted regulations.gov. In supervised field crop residue trials, parent this compound and its metabolites AP and AY were detected in all crops tested regulations.gov. Residues of AP-2 and AY-1-Glc were detected at lower concentrations, while AY-3 residues were not detected above the limit of quantitation (LOQ) in any samples regulations.gov.

The metabolism of this compound in plants is considered understood for the purposes of proposed tolerances regulations.gov. Studies have shown that this compound and its metabolites AP, AP-2, and AY can concentrate in certain processed fractions, such as citrus oil, with observed concentration factors regulations.gov. For example, in citrus oil, concentration factors were reported as 74 for this compound, 34 for AP, 66 for AP-2, and 38 for AY regulations.gov.

Data from grape residue trials illustrate the presence of this compound and its metabolites in fruit at commercial maturity. Maximum estimated residues in grape fruit were approximately 0.241 ppm for this compound, 0.100 ppm for AP, 0.038 ppm for AP-2, 0.036 ppm for AY, <0.003 ppm for AY-3, and 0.017 ppm for AY-1-Glc regulations.gov. Similarly, in almond hulls, maximum estimated residues were approximately 1.590 ppm for this compound, 0.3364 ppm for AP, 0.0579 ppm for AP-2, 0.3433 ppm for AY, <0.003 ppm for AY-3, and 0.0383 ppm for AY-1-Glc regulations.gov.

Here is a summary of estimated maximum residues in grape fruit and almond hulls:

AnalyteGrape Fruit (ppm)Almond Hulls (ppm)
This compound0.2411.590
AP0.1000.3364
AP-20.0380.0579
AY0.0360.3433
AY-3<0.003<0.003
AY-1-Glc0.0170.0383

Advanced Analytical Techniques for Metabolite Identification and Quantification

Advanced analytical methods are essential for the detection and quantification of this compound and its metabolites in various matrices. For data generation purposes in regulatory studies, an analytical method has been developed and validated for the detection and quantitation of this compound (NA-89) and its metabolites (AP, AP-2, AY, AY-3, and AY-1-Glc) in crop matrices regulations.gov.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a suitable technique for quantifying this compound residues and its metabolites in environmental samples federalregister.gov. This method typically involves extracting samples using a solvent mixture, such as acetone:purified reagent water and ammonium (B1175870) bicarbonate solution regulations.gov. The extracts are then diluted and analyzed by LC-MS/MS regulations.gov. LC-MS/MS with electrospray ionization (ESI+) is specifically recommended for this purpose . The use of deuterated internal standards, such as this compound-d₆, is recommended to correct for matrix effects .

Validation of the analytical method is crucial, demonstrating satisfactory accuracy, precision, linearity, and selectivity regulations.gov. Acceptable recoveries are generally between 70% and 120% with acceptable error regulations.gov. The method limit of quantitation (LOQ) in crop matrices has been established at 0.01 ppm (mg/kg) regulations.gov. The method has been validated over a concentration range of 0.01 to 10.0 ppm for all matrices, with a limit of detection (LOD) of 0.003 ppm regulations.gov. These validated methods are considered suitable for data generation and are intended for use as enforcement methods regulations.gov.

Environmental Fate and Behavior of Acynonapyr

Degradation and Dissipation in Environmental Compartments

The persistence of Acynonapyr in the environment is determined by a combination of biotic and abiotic degradation processes. These processes include hydrolysis, photolysis, and microbial degradation in soil, sediment, and water.

Hydrolytic Stability and Photolytic Degradation Studies

With regard to photolytic degradation, which is degradation by light, this compound is reported to be stable in aqueous environments. bcpc.org Specific quantitative data, such as a photolysis half-life or quantum yield, are not specified in the available resources.

ParameterConditionValueReference
Hydrolysis DT50pH 420 days bcpc.org
Hydrolysis DT50pH 1040 days bcpc.org
Aqueous Photolytic Stability-Stable bcpc.org

Aerobic and Anaerobic Degradation in Soil and Sediment-Water Systems

Detailed studies quantifying the rate of aerobic and anaerobic degradation of this compound in soil and sediment-water systems are not widely published. Such studies are crucial for understanding the persistence of the compound in terrestrial and aquatic environments. These studies, typically conducted under controlled laboratory conditions, would determine the DT50 values for this compound and its major metabolites under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) conditions. The absence of this specific data in the public domain limits a comprehensive assessment of its persistence in soil and sediment.

Aerobic Mineralization in Surface Waters

Information on the aerobic mineralization of this compound in surface waters is not available in the reviewed scientific literature. Aerobic mineralization studies, such as those following OECD Guideline 309, are designed to determine the rate and extent to which a chemical is completely broken down to carbon dioxide, water, and mineral salts by microorganisms in a surface water environment. Without such data, the ultimate fate of this compound in sunlit, oxygenated surface waters cannot be fully characterized.

Mobility and Sorption Characteristics in Soil

The mobility of this compound in soil is a key factor in determining its potential to leach into groundwater or move into surface water via runoff. This mobility is largely governed by its sorption (binding) to soil particles.

Adsorption, Desorption, and Leaching Potential Investigations

The Groundwater Ubiquity Score (GUS) is an empirical index used to estimate the leaching potential of a pesticide. It is calculated using the pesticide's soil half-life and its Koc value. As specific soil half-life and Koc values for this compound are not available, a GUS value cannot be calculated at this time to quantitatively assess its leaching potential.

Biotransformation in Environmental Matrices

Biotransformation, or the metabolic breakdown of a compound by living organisms, is a primary route of degradation for many pesticides in the environment. In the case of this compound, information from regulatory documents indicates that it undergoes biotransformation, leading to the formation of several metabolites.

The primary biotransformation pathway of this compound involves the cleavage of the molecule into two main parts. One part contains the pyridine-ring, and the other contains the phenyl- and aza-ring structures. Further metabolism of these initial breakdown products occurs.

Several metabolites of this compound have been identified in various studies, including:

AP : 3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-azabicyclo[3.3.1]nonane

AP-2

AY : 5-(trifluoromethyl)-2-pyridinol

AY-1-Glc

AY-3

AH : Identified as a hydrolysis product under acidic conditions (pH 4). regulations.gov

Influence of Environmental Factors on this compound Fate

The persistence, degradation, and mobility of a pesticide in the environment are governed by a combination of its chemical properties and external environmental conditions.

While specific research detailing the effects of temperature and oxygen on the degradation of this compound is not extensively available in public literature, the behavior of pesticides in general provides a framework for understanding these influences.

Temperature: Higher temperatures typically accelerate the degradation of pesticides. Increased thermal energy can increase the rate of chemical reactions, such as hydrolysis, that break down pesticide molecules. Furthermore, microbial activity, a primary driver of pesticide degradation in soil, generally increases with temperature up to an optimal point, leading to faster breakdown. Conversely, lower temperatures slow these processes, potentially increasing the persistence of the compound in the environment.

Oxygen Availability: The presence or absence of oxygen (aerobic vs. anaerobic conditions) significantly affects microbial degradation pathways. Many microorganisms that degrade complex organic molecules like pesticides require oxygen for their metabolic processes. In well-aerated surface soils and water, aerobic degradation is often the primary mechanism of breakdown. In environments with low oxygen, such as saturated soils or deep sediments, anaerobic degradation takes over. This process is typically slower and involves different microbial communities, potentially leading to different breakdown products and longer persistence of the parent compound. For many pesticides, the rate of degradation is considerably lower under anaerobic conditions.

The interaction between pesticides and co-contaminants like microplastics (MPs) is an emerging area of environmental science. Although studies specifically investigating this compound's interaction with microplastics are not yet prevalent, general research provides insight into the potential mechanisms.

Microplastics, defined as plastic particles smaller than 5 mm, are now ubiquitous in terrestrial and aquatic ecosystems. beyondpesticides.org Due to their chemical properties, particularly their large surface area and hydrophobicity, MPs can adsorb other organic pollutants, including pesticides. beyondpesticides.orgmdpi.com This interaction can alter the fate and behavior of pesticides in several ways:

Persistence and Degradation: By adsorbing onto microplastic surfaces, pesticides may be less available to microorganisms or light, which are key drivers of degradation. Studies have shown that the presence of MPs can significantly prolong the degradation half-lives of various pesticides in aquatic environments. beyondpesticides.org For example, the half-life of terbuthylazine (B1195847) was observed to increase from 31.8 days to 45.2 days in the presence of a high concentration of microplastics. beyondpesticides.org

Bioavailability and Transport: The adsorption of pesticides to MPs can affect their bioavailability to organisms. beyondpesticides.org It can also facilitate the long-range transport of pesticides in aquatic systems, as the plastic particles themselves are transported by currents. researchgate.net The joint presence of MPs and pesticides can lead to variable and sometimes synergistic toxic effects on soil and aquatic organisms. mdpi.commdpi.com

Ecotoxicological Profile on Non-target Organisms

Ecotoxicological risk assessments for pesticides routinely evaluate the acute and chronic toxicity to aquatic life, including vertebrates like fish and various invertebrates. epa.govsumitomo-chem.co.jp Acute toxicity is often expressed as the LC50 (Lethal Concentration, 50%), which is the concentration of a chemical in water that is lethal to 50% of the test organisms over a specific period, typically 96 hours for fish. chemsafetypro.comepa.gov

Published data on this compound indicates a low acute toxicity to fish.

Table 1: Acute Toxicity of this compound to Fish

Species Exposure Duration Endpoint Value (mg/L) Toxicity Classification
Rainbow Trout (Oncorhynchus mykiss) 96 hours LC50 >10 mg/L Low Toxicity

Data compiled from publicly available regulatory summaries.

These values suggest that at concentrations exceeding 10 milligrams per liter, less than 50% mortality was observed in sensitive species like Rainbow Trout and Carp. This places this compound in a low toxicity category for fish. However, risk assessments also consider potential indirect effects, such as a reduction in the aquatic invertebrate population that serves as a food source for fish. centerforfoodsafety.org

Given the global concern over pollinator health, the impact of insecticides on species like the honeybee (Apis mellifera) is a critical component of environmental risk assessment. usda.gov Toxicity to bees is measured by the LD50 (Lethal Dose, 50%), the dose that is lethal to 50% of the test population, and is assessed through direct contact and oral ingestion routes. nih.gov

This compound has been shown to have a low toxicity to honeybees, making it a candidate for use in Integrated Pest Management (IPM) programs that aim to minimize harm to beneficial insects. amazonaws.com

Table 2: Acute Toxicity of this compound to Honeybees (Apis mellifera)

Exposure Route Exposure Duration Endpoint Value (µ g/bee ) Toxicity Classification
Acute Contact 48 hours LD50 >100 µ g/bee Practically Non-toxic

Data compiled from publicly available regulatory summaries. Toxicity classifications are based on standard EPA categories where an LD50 > 11 µ g/bee is considered moderately to practically non-toxic. nih.gov

The high LD50 values indicate that a large amount of this compound is required to cause mortality in honeybees through either contact or ingestion, classifying it as practically non-toxic to these crucial pollinators. nih.gov

Soil microorganisms are vital for maintaining soil fertility and health, playing key roles in nutrient cycling and the decomposition of organic matter. researchgate.netnih.gov The application of pesticides can alter the composition and activity of these microbial communities. nih.govnih.gov The effects can be varied: some pesticides may have depressive effects on microbial populations, others may stimulate the growth of specific microbes that can degrade the compound, and some may have no significant effect. researchgate.netnih.gov

Specific studies on the direct impact of this compound on soil microbial communities and other soil organisms (e.g., earthworms) are not widely available in the peer-reviewed literature. However, the general principles of pesticide-soil interactions suggest that any potential impact would depend on the compound's concentration in the soil, its persistence, and its intrinsic toxicity to different microbial groups. Factors such as soil type, organic matter content, pH, and temperature would also mediate these interactions. nativesciencereport.org Without specific data, a definitive statement on this compound's influence on soil microbial communities cannot be made.

Structure Activity Relationship Sar and Analog Design for Acynonapyr Derivatives

Identification of Key Structural Moieties for Acaricidal Activity

Structure-activity relationship (SAR) studies on Acynonapyr and its derivatives have aimed to pinpoint the specific parts of the molecule responsible for its potent activity against spider mites. The unique azabicyclic core, the connection via an ether bond, and the presence of trifluoromethyl groups on both the phenoxy and pyridyl rings are significant features of the this compound structure jst.go.jpjst.go.jp.

Research indicates that modifications to these core components can significantly impact acaricidal activity. For instance, early research involved the structural optimization of weakly active piperidine (B6355638) derivatives, which eventually led to the discovery of this compound with its azabicyclic core. jst.go.jpscispace.comnih.govnih.gov The ether linkage connecting the azabicycle to the (hetero)aryl(oxy) moieties was found to be more suitable for acaricidal activity compared to other linkers like NH, N(Me), C(O), CH₂, and CF₂. nih.govresearchgate.net

Stereochemical Considerations in this compound Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of many agrochemicals, including those with stereogenic centers. researchgate.net For this compound, the synthesis involves steps that are described as highly stereoselective, particularly the ketone reduction step leading to the 3-endo-ol intermediate, which is critical for biological activity. Studies have shown that the stereochemical configuration of the azabicyclic core is crucial, with specific isomers exhibiting significantly higher activity. For example, exo isomers were found to be inactive. This highlights the importance of the precise spatial orientation of the substituents on the azabicyclo[3.3.1]nonane core for effective binding to the biological target and eliciting the desired acaricidal effect. This compound is described as having a specific stereochemical configuration, (1R,3r,5S)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[[5-(trifluoromethyl)-2-pyridinyl]oxy]-9-azabicyclo[3.3.1]nonane. herts.ac.ukchemicalbook.com

Rational Design and Synthesis of Novel this compound Analogs

The understanding gained from SAR and stereochemical studies forms the basis for the rational design and synthesis of novel this compound analogs. This process involves modifying specific parts of the this compound structure to potentially improve its acaricidal potency, broaden its spectrum of activity, enhance its environmental profile, or overcome resistance issues. nih.govherts.ac.uk

The design process is guided by the identification of key structural moieties and the understanding of how their modification affects activity. This can involve:

Modifying the substituents on the phenoxy and pyridyl rings.

Altering the linker connecting the azabicycle to the aromatic systems.

Exploring variations of the azabicyclic core structure while maintaining the essential stereochemical features.

Several synthetic routes have been developed to access this compound and its analogs, typically involving the construction of the azabicyclo[3.3.1]nonane core, followed by the introduction of the phenoxy and pyridyloxy moieties through coupling reactions. jst.go.jpchemicalbook.com These synthetic strategies are designed to control the stereochemistry of the resulting compounds, ensuring the formation of the desired active isomers. chemicalbook.com The iterative process of design, synthesis, and biological evaluation of analogs is fundamental to discovering compounds with optimized properties. jst.go.jpscispace.comnih.govnih.gov

Application of Computational Chemistry Approaches in Analog Development

Computational chemistry plays an increasingly important role in the design and optimization of agrochemicals, complementing experimental SAR studies and guiding the synthesis of novel analogs. nih.govcsic.es

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate structural and physicochemical properties of a series of compounds with their biological activity. nih.govcsic.esnih.gov By analyzing a dataset of this compound analogs with known activities, QSAR models could potentially identify specific molecular descriptors (e.g., electronic, steric, hydrophobic parameters) that are statistically correlated with acaricidal potency. csic.esresearchgate.net These models can then be used to predict the activity of un-synthesized analogs, helping prioritize which compounds to synthesize and test experimentally. While specific QSAR studies on this compound were not detailed in the provided snippets, it is a standard approach in agrochemical research to guide analog design.

Molecular Modeling and Docking Simulations for Binding Affinity

Molecular modeling and docking simulations are powerful computational tools used to understand the potential interactions between a small molecule (like this compound or its analogs) and its biological target (e.g., inhibitory glutamate (B1630785) receptors in mites). herts.ac.uksmolecule.comchemmethod.comscirp.org These techniques can predict how a molecule fits into the binding site of a protein and estimate the strength of the interaction (binding affinity). chemmethod.comscirp.org

In the context of this compound analog development, molecular modeling and docking can be used to:

Visualize the binding mode of this compound to its target, identifying key amino acid residues involved in the interaction. chemmethod.com

Evaluate the potential binding affinity of novel analogs before their synthesis, based on their predicted interactions with the target site. herts.ac.ukchemmethod.com

Understand why certain structural modifications or stereoisomers lead to increased or decreased activity by analyzing their predicted binding poses and energies. scirp.org

This computational approach allows for the rational design of analogs with improved predicted binding to the target, thereby increasing the likelihood of synthesizing compounds with enhanced acaricidal activity. herts.ac.ukscirp.orgdrugdesign.org

Future Research Directions and Unanswered Questions for Acynonapyr

Deeper Elucidation of Specific Target Site Binding Mechanisms (e.g., KCa2, IGluR)

While Acynonapyr is known to modulate calcium-activated potassium (KCa2) channels and interact with inhibitory glutamate (B1630785) receptors (IGluRs) in mites, a deeper, more detailed understanding of the specific binding sites and the precise molecular interactions is crucial. smolecule.comherts.ac.uk Research utilizing advanced techniques such as cryo-electron microscopy and X-ray crystallography could provide high-resolution structural information of this compound bound to its target proteins. researchgate.netnih.gov This would help to fully elucidate the conformational changes induced by this compound binding and the subsequent disruption of ion channel function. nih.govnih.gov Understanding these intricate mechanisms at a molecular level is vital for predicting potential off-target effects and for the rational design of future acaricides with enhanced specificity and reduced risk to non-target organisms.

Comprehensive Analysis of Cross-Resistance Patterns and Underlying Molecular Mechanisms

The development of resistance is a significant challenge in pest management. Although this compound's unique mode of action is considered valuable in combating resistance to existing acaricides, a comprehensive analysis of potential cross-resistance patterns with a wide range of other pest management agents is essential. smolecule.comgoogle.com Future research should involve monitoring pest populations from various geographic locations and agricultural systems to detect early signs of reduced susceptibility to this compound. biorxiv.org Investigating the molecular mechanisms underlying any observed resistance, such as target-site mutations or increased metabolic detoxification, will be critical for developing effective resistance management strategies. researchgate.netnih.govgoogle.com This could involve genetic and genomic studies to identify genes associated with resistance. nih.gov

Long-Term Ecological Impact Assessments in Diverse Agricultural Systems

While some studies suggest this compound can be integrated into existing pest management programs without detrimental effects on beneficial insect populations in certain contexts, long-term ecological impact assessments across diverse agricultural systems are essential. These studies should evaluate the effects of repeated this compound applications on soil health, water quality, and non-target organisms, including beneficial insects, pollinators, and aquatic life, over extended periods. herts.ac.ukorgprints.orgbeyondpesticides.orgearth.org Research should encompass various crop types, climates, and soil conditions to provide a comprehensive understanding of its environmental fate and behavior. herts.ac.uk This will help inform best practices for its sustainable use and minimize potential negative ecological consequences.

Development of Advanced Analytical Methods for Environmental Monitoring

Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of this compound and its metabolites in various environmental matrices, including soil, water, air, and biological samples. lgcstandards.comucas.edu.cnlgcstandards.comresearchgate.net Future research should focus on developing and validating advanced analytical techniques, such as highly sensitive chromatography-mass spectrometry methods, to enable low-level detection and quantification. ucas.edu.cnresearchgate.net This is particularly important for assessing its persistence, degradation pathways, and potential for off-site movement in the environment. herts.ac.uk Standardized protocols for sample collection and analysis across different environmental compartments are also needed to ensure data comparability and support robust risk assessments. lgcstandards.com

Q & A

Q. What experimental protocols are recommended for synthesizing Acynonapyr, and how can researchers validate its structural purity?

  • This compound is synthesized via a multi-step process starting with designed cyclic amines. Key steps include substituting pyridyloxy groups into the bicyclic amine scaffold and optimizing intermediates for yield and stability (e.g., replacing pyridyl with pyridyloxy groups). Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) .

Q. How should researchers design dose-response bioassays to assess this compound’s baseline toxicity against target mite species?

  • Use standardized protocols (e.g., OECD Guideline 226) with serial dilutions of this compound formulations (e.g., 20% SC or EC). Apply treatments to mite-infested leaf discs under controlled conditions (25°C, 70% RH). Mortality rates should be recorded at 24, 48, and 72 hours. Calculate LC₅₀ values using probit analysis, and compare results with reference acaricides (e.g., abamectin) to establish relative potency .

Q. What analytical methods are suitable for quantifying this compound residues in environmental samples?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) is recommended. Use deuterated internal standards (e.g., this compound-d₆) to correct for matrix effects. Validate the method with recovery studies (70–120% acceptable range) and a limit of quantification (LOQ) ≤0.01 mg/kg in soil and plant tissues .

Advanced Research Questions

Q. How can researchers investigate the molecular basis of this compound’s selectivity for mite glutamate receptors over non-target organisms?

  • Conduct comparative receptor-binding assays using radiolabeled this compound and glutamate receptors isolated from mites (e.g., Tetranychus urticae) and non-target species (e.g., honeybees). Pair this with molecular docking simulations to identify binding site variations (e.g., amino acid residues in the transmembrane domain). Validate findings via CRISPR-Cas9 mutagenesis of mite receptors to assess resistance development .

Q. What experimental approaches are effective for resolving contradictions between laboratory and field efficacy data for this compound?

  • Perform meta-analyses of field trial data (e.g., from citrus orchards or vegetable farms) to identify confounding variables (e.g., UV degradation, rainfall). Replicate field conditions in controlled environments by varying light intensity and humidity. Use mixed-effects models to isolate the impact of environmental factors on acaricidal activity .

Q. How can researchers evaluate the potential for cross-resistance between this compound and other glutamate receptor-targeting acaricides?

  • Establish mite strains resistant to existing acaricides (e.g., abamectin) via laboratory selection. Test this compound efficacy against these strains using bioassays. Sequence glutamate receptor genes (GluCl) in resistant populations to identify mutations. Cross-reference with this compound’s binding affinity data to predict resistance mechanisms .

Q. What methodologies are recommended for assessing this compound’s sublethal effects on mite reproduction and behavior?

  • Use video-tracking systems to monitor mite movement and feeding post-exposure. Quantify oviposition rates on treated surfaces and analyze egg viability. Combine these with transcriptomic profiling (RNA-seq) to identify genes involved in reproductive disruption (e.g., vitellogenin pathways) .

Methodological Notes

  • Synthesis Optimization: Replace pyridyl groups with pyridyloxy moieties during intermediate synthesis to enhance acaricidal activity .
  • Resistance Monitoring: Conduct annual baseline susceptibility assays in key agricultural regions to detect resistance early .
  • Ecotoxicity Testing: Follow OECD guidelines for aquatic organisms (e.g., Daphnia magna) to ensure compliance with regulatory standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.